3-Benzyl-1,2-benzoxazol-6-yl acetate
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Overview
Description
3-Benzyl-1,2-benzoxazol-6-yl acetate is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1,2-benzoxazol-6-yl acetate typically involves the condensation of 2-aminophenol with benzyl aldehyde, followed by acetylation. One common method includes the use of catalysts such as FeCl3 and solvents like toluene under controlled temperature conditions . The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzoxazole ring.
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-1,2-benzoxazol-6-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in ethanol at 50°C.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Halogenated reagents in the presence of a base like Cs2CO3 and a catalyst such as CuI.
Major Products Formed
The major products formed from these reactions include oxidized benzoxazole derivatives, reduced benzoxazole compounds, and substituted benzoxazole derivatives .
Scientific Research Applications
3-Benzyl-1,2-benzoxazol-6-yl acetate has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex benzoxazole derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer activity, particularly against colorectal carcinoma cell lines.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 3-Benzyl-1,2-benzoxazol-6-yl acetate involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi. In anticancer research, it inhibits key enzymes involved in cell proliferation and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylbenzoxazole
- 6-Fluoro-3-benzylbenzoxazole
- 4-Methyl-2-benzylbenzoxazole
Comparison
Compared to similar compounds, 3-Benzyl-1,2-benzoxazol-6-yl acetate exhibits unique properties such as higher antimicrobial activity and better solubility in organic solvents. Its structural features allow for greater functionalization, making it a versatile compound in synthetic chemistry .
Properties
Molecular Formula |
C16H13NO3 |
---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
(3-benzyl-1,2-benzoxazol-6-yl) acetate |
InChI |
InChI=1S/C16H13NO3/c1-11(18)19-13-7-8-14-15(17-20-16(14)10-13)9-12-5-3-2-4-6-12/h2-8,10H,9H2,1H3 |
InChI Key |
NRPORVHYLBZHCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=NO2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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